2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid

Lipophilicity modulation Bridged morpholine Physicochemical optimization

2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid (CAS 1536532-38-3, MW 143.14, C₆H₉NO₃) is a conformationally rigid bridged bicyclic morpholine building block that incorporates a carboxylic acid handle at the bridgehead C‑1 position. The 2‑oxa‑5‑azabicyclo[2.2.1]heptane scaffold constitutes a carbon‑atom bridged morpholine isostere, in which the ether oxygen and secondary amine adopt a spatially locked orientation that cannot be reproduced by flexible, non‑bridged morpholine or piperidine analogs.

Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
Cat. No. B15217731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid
Molecular FormulaC6H9NO3
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESC1C2COC1(CN2)C(=O)O
InChIInChI=1S/C6H9NO3/c8-5(9)6-1-4(2-10-6)7-3-6/h4,7H,1-3H2,(H,8,9)
InChIKeyOOVPAUJTGIEXES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid – A Bridged Bicyclic Morpholine Scaffold for Conformationally Constrained Drug Discovery


2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid (CAS 1536532-38-3, MW 143.14, C₆H₉NO₃) is a conformationally rigid bridged bicyclic morpholine building block that incorporates a carboxylic acid handle at the bridgehead C‑1 position . The 2‑oxa‑5‑azabicyclo[2.2.1]heptane scaffold constitutes a carbon‑atom bridged morpholine isostere, in which the ether oxygen and secondary amine adopt a spatially locked orientation that cannot be reproduced by flexible, non‑bridged morpholine or piperidine analogs [1]. This structural pre‑organization has attracted interest in medicinal chemistry for modulating physicochemical properties and for constructing backbone‑constrained amino acid analogs [2].

Why 2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic Acid Cannot Be Replaced by Simple Morpholine, Proline, or Other Bridged Morpholine Regioisomers


The 2‑oxa‑5‑azabicyclo[2.2.1]heptane‑1‑carboxylic acid scaffold combines three structural features whose simultaneous presence cannot be matched by generic morpholine- or proline‑based alternatives: (i) a rigid 2,5‑one‑carbon‑bridged morpholine core that counterintuitively lowers log D₇.₄ by −0.18 to −0.44 relative to unbridged morpholine [1]; (ii) a bridgehead carboxylic acid at the C‑1 position that provides a different exit‑vector geometry than the more common C‑4 carboxylic acid regioisomer [2]; and (iii) a secondary amine whose pKₐ (predicted ~9.12 for the unsubstituted core) is elevated relative to morpholine (pKₐ ≈ 8.3–8.5), altering the ionization profile at physiological pH . Simple replacement with morpholine‑4‑carboxylic acid, L‑proline, or the C‑4 regioisomer (2‑oxa‑5‑azabicyclo[2.2.1]heptane‑4‑carboxylic acid) would change both the spatial presentation of the carboxylate and the lipophilicity/basicity balance, potentially disrupting target binding, solubility, or metabolic stability in a way that cannot be mitigated by subsequent decoration alone.

Quantitative Evidence Matrix: 2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic Acid vs. Closest Analogs


Δlog D₇.₄ Reduction vs. Unbridged Morpholine: The 2,5‑One‑Carbon Bridge Effect

Across a matched molecular pair analysis of >1500 compounds in the AstraZeneca corporate collection (MW 300–700, log D₇.₄ −2 to +5), 2,5‑one‑carbon bridged morpholines – the exact core of 2‑oxa‑5‑azabicyclo[2.2.1]heptane‑1‑carboxylic acid – exhibited a Δlog D₇.₄ of −0.18 to −0.44 relative to the corresponding unbridged morpholine analogs. For N‑acetyl (neutral) morpholine pairs, the decrease was −0.41 to −0.47 [1]. By contrast, adding a single methyl substituent to morpholine (2‑methyl or 3‑methyl) increased log D₇.₄ by +0.32 to +0.40 [1]. Computational analysis attributed the reduction to decreased total surface area and increased oxygen solvent accessibility upon bridging [2]. These data demonstrate that the 2,5‑bridged core is not merely a methyl‑substituted morpholine but a distinct chemotype with lower lipophilicity despite containing one additional carbon atom.

Lipophilicity modulation Bridged morpholine Physicochemical optimization

Bridgehead C‑1 Carboxylic Acid vs. C‑4 Carboxylic Acid Regioisomer: Divergent Synthetic Accessibility and Exit‑Vector Geometry

The C‑1 carboxylic acid regioisomer (CAS 1536532‑38‑3) positions the carboxylate at the bridgehead, imposing a distinct exit‑vector trajectory compared to the C‑4 regioisomer (CAS 1860808‑48‑5). In the context of bridged morpholine amino acids, Kou et al. demonstrated that (1S,4S)‑2‑oxa‑5‑azabicyclo[2.2.1]heptane‑4‑carboxylic acid (+)-1 was synthesized as a compact module for medicinal chemistry; the C‑1 regioisomer, by contrast, requires a different synthetic strategy that proceeds via palladium‑catalyzed 1,2‑aminoacyloxylation of cyclopentenes or a patented six‑step sequence from a protected cyclopentene precursor [1][2]. The Garsi et al. study further established that C‑3‑disubstituted 2‑oxa‑5‑azabicyclo[2.2.1]heptanes serve as carbon‑atom bridged morpholines, but the incorporation of a bridgehead carboxylic acid at C‑1 (rather than at C‑3 or C‑4) generates an embedded γ‑aminobutyric acid (GABA) framework whose substitution pattern directly maps onto FDA‑approved drugs baclofen and pregabalin [3]. No equivalent GABA‑mimetic geometry is achievable with the C‑4 regioisomer.

Regioisomer differentiation Conformational constraint Peptidomimetic

Basicity Shift vs. Morpholine: pKₐ Elevation Alters Ionization‑Dependent Properties

The unsubstituted 2‑oxa‑5‑azabicyclo[2.2.1]heptane scaffold has a predicted pKₐ of 9.12 ± 0.20 . Experimentally, Degorce et al. confirmed that one‑carbon bridged morpholines (exemplified by compound 1e in their study) are significantly more basic than the parent morpholine, with a measured ΔpKₐ = +0.6 versus morpholine (pKₐ ≈ 8.3–8.5) [1]. At pH 7.4, this shift increases the fraction ionized from approximately 13% (morpholine) to approximately 30% (bridged morpholine), which directly impacts the measured log D₇.₄ beyond what is predicted from log P alone [1]. Importantly, the Degorce study also demonstrated that despite increased basicity, the bridged morpholines did not exhibit increased hERG inhibition or reduced permeability in Caco‑2 assays relative to the parent morpholine, indicating a favorable ionization‑dependent profile [2]. Incorporation of the C‑1 carboxylic acid (predicted pKₐ of the acid ~3–4, based on bridgehead carboxylic acid analogs) introduces an additional ionizable group, making the net ionization state at physiological pH a zwitterionic species distinct from both morpholine‑4‑carboxylic acid and proline.

Amine basicity Ionization Permeability–solubility balance

Derivative Activity in CNS Pharmacology: 5‑HT₂A Receptor Affinity of a 2‑Oxa‑5‑azabicyclo[2.2.1]heptane‑Containing Ligand

A derivative containing the (1S,4S)‑2‑oxa‑5‑azabicyclo[2.2.1]heptane scaffold – N‑(4‑(2‑((1S,4S)‑2‑oxa‑5‑azabicyclo[2.2.1]heptan‑5‑yl)ethoxy)‑3‑(3,5‑dimethylisoxazol‑4‑yl)phenyl)cyclopropanecarboxamide (US20240376090, Compound 160) – displayed a Kᵢ of 4.07 nM at the human 5‑HT₂A receptor in radioligand binding assays using [³H]5‑HT on HEK293 membranes [1]. While direct comparator data within the same patent are not publicly disclosed, this potency places the bridged morpholine‑bearing compound in the low single‑digit nanomolar range, a level of target engagement that is competitive with clinical 5‑HT₂A ligands. In the broader context, Degorce et al. documented multiple literature examples where 2,5‑bridged morpholine analogs maintained equipotency with parent morpholines (e.g., KSP inhibitors 2b, MCR4 agonist 6b, IGF1R inhibitor 4b), while in other cases selectivity over off‑targets such as PI3Kα or CYP2C9 was improved [2]. The rigidified morpholine scaffold thus provides an opportunity to tune selectivity without sacrificing on‑target potency.

Serotonin receptor CNS drug discovery Bridged morpholine pharmacophore

Improved Synthetic Yield vs. Historical Routes: Scalability Advantage of the Cbz‑Protected Route

While the specific 1‑carboxylic acid derivative is accessed via a patented six‑step process (CN‑105503891‑A) [1], the broader (1S,4S)‑2‑oxa‑5‑azabicyclo[2.2.1]heptane scaffold has been synthesized with progressively improving efficiency. The original Portoghese route (1971) using N‑benzoyl protection provided a total yield of 59% over seven steps [2]. An improved Cbz‑protected protocol reported by Zhang et al. achieved a total yield of 70% over six steps using milder conditions and avoiding diazomethane [2]. For the Boc‑protected 1‑carboxylic acid derivative specifically, the patent literature explicitly states that prior to CN‑105503891‑A, "the suitable industrial synthesis method does not exist" [1], indicating that the disclosed six‑step route from compound 1 (via Boc anhydride, TEMPO oxidation, Grignard addition, LiAlH₄ reduction, n‑BuLi/tosyl chloride treatment, and NaIO₄ oxidation) represents the first scalable access to this building block [3]. This synthetic tractability is critical for procurement at scales beyond milligram quantities.

Scalable synthesis Process chemistry Bridged morpholine production

High‑Impact Application Scenarios for 2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic Acid Based on Differentiated Evidence


Lead Optimization of CNS‑Penetrant Drug Candidates Requiring Reduced Lipophilicity Without Additional Heteroatoms

Programs optimizing CNS‑active leads frequently face the challenge of balancing target potency with physicochemical properties that govern brain penetration and metabolic stability. The 2,5‑bridged morpholine core of this building block provides a Δlog D₇.₄ reduction of −0.18 to −0.44 relative to unbridged morpholine, without introducing additional hydrogen‑bond donors or acceptors that could compromise permeability [1]. The retained or enhanced metabolic stability observed for bridged morpholines in hepatocyte intrinsic clearance assays (Degorce et al., 2018, Table 1) [2] further supports its use when aiming to improve the absorption, distribution, metabolism, and excretion (ADME) profile of a morpholine‑containing series. The C‑1 carboxylic acid handle additionally permits amide coupling to elaborate diverse CNS‑oriented chemotypes.

Design of Conformationally Constrained GABA‑Receptor Modulators and Backbone‑Analog Peptidomimetics

The Garsi et al. (2022) study demonstrated that C‑3‑disubstituted 2‑oxa‑5‑azabicyclo[2.2.1]heptanes recapitulate the framework of embedded γ‑aminobutyric acid (GABA), enabling the synthesis of backbone‑constrained analogs of baclofen and pregabalin [1]. The C‑1 carboxylic acid regioisomer, when combined with appropriate C‑3 substitution, positions the carboxylate and amine in a geometry that mimics the GABA pharmacophore but with restricted conformational freedom. This is distinct from both flexible GABA analogs (e.g., gabapentin) and from proline‑based scaffolds, offering a procurement path to novel intellectual property in the GABA receptor modulator space. The predicted pKₐ of the scaffold amine (~9.12) [2] also suggests a distinct protonation state at synaptic pH compared to classical GABAergic ligands.

Scaffold‑Hopping in Kinase and GPCR Programs: Replacing Morpholine While Tuning Selectivity and Potency

The Degorce et al. (2018) literature survey documented multiple cases where 2,5‑bridged morpholines were employed as scaffold‑hopping replacements for morpholine in kinase programs (DNAPK, ATR, mTOR, IGF1R) and GPCR programs (MCR4) [1]. In several instances, the bridged analog maintained or improved target potency while enhancing selectivity against off‑targets (e.g., PI3Kα selectivity for mTOR inhibitors; CYP2C9 margin for NAMPT inhibitors) [1]. The BindingDB data for a 2‑oxa‑5‑azabicyclo[2.2.1]heptane‑containing 5‑HT₂A ligand (Kᵢ = 4.07 nM) [3] further validates the scaffold's compatibility with high‑affinity GPCR binding. Procurement of the C‑1 carboxylic acid variant enables direct incorporation into amide‑linked kinase or GPCR chemotypes where the bridgehead carboxylate can serve as a key pharmacophoric element.

Industrial‑Scale Synthesis of Protected Amino Acid Building Blocks for Parallel Library Production

The existence of a dedicated industrial synthesis patent (CN‑105503891‑A) [1] for the Boc‑protected derivative of this building block signals that kilogram‑scale procurement is technically feasible, unlike many bridged bicyclic scaffolds that remain accessible only at milligram scale. The six‑step route described in the patent was explicitly developed because "in the prior art, the suitable industrial synthesis method does not exist" [1]. For medicinal chemistry groups planning parallel library synthesis where tens to hundreds of grams of a single, high‑purity building block are required, the availability of an industrially validated route reduces the risk of supply interruption and batch‑to‑batch variability.

Quote Request

Request a Quote for 2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.